Home > Products > Screening Compounds P3620 > 4-(4-ethoxyphenyl)-2-thioxo-1,2,3,4,7,8-hexahydroquinazolin-5(6H)-one
4-(4-ethoxyphenyl)-2-thioxo-1,2,3,4,7,8-hexahydroquinazolin-5(6H)-one - 850916-12-0

4-(4-ethoxyphenyl)-2-thioxo-1,2,3,4,7,8-hexahydroquinazolin-5(6H)-one

Catalog Number: EVT-3113787
CAS Number: 850916-12-0
Molecular Formula: C16H18N2O2S
Molecular Weight: 302.39
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

4-(4-ethoxyphenyl)-2-thioxo-1,2,3,4,7,8-hexahydroquinazolin-5(6H)-one is a heterocyclic compound belonging to the quinazolinone family. This compound exhibits a unique structure characterized by the presence of a thioxo group and a hexahydroquinazoline framework. Its classification falls under the category of thioxoquinazolinones, which are known for their diverse biological activities, including antitumor and antimicrobial properties.

Source and Classification

This compound can be synthesized through various methods involving the condensation of appropriate precursors such as aldehydes, thiourea, and cyclic ketones. The classification of this compound is primarily based on its structural features and functional groups, which include:

  • Quinazolinone Core: A bicyclic structure that contributes to its pharmacological properties.
  • Thioxo Group: Imparts unique reactivity and biological activity.
  • Ethoxyphenyl Substitution: Enhances lipophilicity and potential interactions with biological targets.
Synthesis Analysis

Methods and Technical Details

The synthesis of 4-(4-ethoxyphenyl)-2-thioxo-1,2,3,4,7,8-hexahydroquinazolin-5(6H)-one typically involves a one-pot multicomponent reaction. A general procedure includes:

  1. Reagents:
    • 1,3-Cyclohexanedione
    • Aromatic aldehyde (e.g., 4-ethoxybenzaldehyde)
    • Thiourea
    • Acid catalyst (e.g., phosphoric acid derivatives)
  2. Procedure:
    • Combine 1 mmol of 1,3-cyclohexanedione, 1 mmol of the aromatic aldehyde, and 1.2 mmol of thiourea in a solvent-free environment.
    • Heat the mixture at approximately 120 °C until the reaction is complete as monitored by thin-layer chromatography.
    • After cooling, add water to precipitate the product, which can then be filtered and recrystallized from methanol for purification .

This method allows for high yields and purity of the desired compound.

Molecular Structure Analysis

Structure and Data

The molecular structure of 4-(4-ethoxyphenyl)-2-thioxo-1,2,3,4,7,8-hexahydroquinazolin-5(6H)-one can be depicted as follows:

C16H19N2O1S\text{C}_{16}\text{H}_{19}\text{N}_2\text{O}_1\text{S}

Key structural features include:

  • A hexahydroquinazoline ring system.
  • A thioxo (C=S) functional group at position 2.
  • An ethoxy group attached to a para-substituted phenyl ring.

Spectroscopic data such as NMR\text{NMR} and IR\text{IR} confirm the presence of these functional groups:

  • NMR\text{NMR} shows characteristic peaks corresponding to the protons in the quinazoline framework.
  • IR\text{IR} spectra display absorption bands indicative of C=O and C=S functionalities .
Chemical Reactions Analysis

Reactions and Technical Details

The compound can undergo several chemical transformations due to its reactive functional groups:

  1. Condensation Reactions: The thioxo group can participate in further reactions with nucleophiles.
  2. Reduction Reactions: The carbonyl functionalities may be reduced to alcohols or amines under appropriate conditions.
  3. Substitution Reactions: The ethoxy group may be substituted or hydrolyzed under acidic or basic conditions.

These reactions are significant for further derivatization to enhance biological activity or modify physical properties .

Mechanism of Action

Process and Data

The mechanism by which 4-(4-ethoxyphenyl)-2-thioxo-1,2,3,4,7,8-hexahydroquinazolin-5(6H)-one exerts its biological effects is not fully elucidated but is believed to involve:

  1. Interaction with Biological Targets: The thioxo group may facilitate binding to enzymes or receptors due to its electrophilic nature.
  2. Inhibition of Cellular Pathways: Preliminary studies suggest potential inhibition of specific pathways involved in cell proliferation or inflammation.

Further investigation through molecular docking studies can provide insights into specific interactions at the molecular level .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of this compound include:

  • Appearance: Typically a white crystalline solid.
  • Melting Point: Ranges around 235–242 °C depending on purity.

Chemical properties include:

  • Solubility in organic solvents such as ethanol and methanol.
  • Stability under standard laboratory conditions but may decompose under extreme pH or temperature.

Analytical techniques such as NMR\text{NMR}, IR\text{IR}, and mass spectrometry confirm these characteristics .

Applications

Scientific Uses

The applications of 4-(4-ethoxyphenyl)-2-thioxo-1,2,3,4,7,8-hexahydroquinazolin-5(6H)-one are diverse:

  • Pharmaceutical Development: Investigated for antitumor and antimicrobial activities; derivatives are being explored for potential therapeutic uses.
  • Biological Research: Used in studies aimed at understanding enzyme inhibition and cellular signaling pathways.

Research continues to explore its full potential in medicinal chemistry due to its promising bioactivity .

Introduction to Quinazolinone Scaffolds in Medicinal Chemistry

Historical Evolution of Quinazolinone-Based Therapeutics

The therapeutic application of quinazolinone derivatives spans over a century, evolving from traditional herbal remedies to rationally designed synthetic drugs. Initial interest emerged from the isolation of natural quinazolinone alkaloids like vasicinone from Adhatoda vasica, traditionally used for respiratory ailments. In the mid-20th century, systematic chemical exploration accelerated, leading to the first synthetic quinazolinone drugs. The 1960s marked a significant milestone with the introduction of prazosin, an α1-adrenoreceptor antagonist for hypertension, demonstrating the clinical viability of this scaffold [3] [9].

The 1980s-2000s witnessed expansion into oncology with EGFR inhibitors gefitinib and erlotinib, approved for non-small cell lung cancer. These drugs validated quinazolinones as kinase inhibitors and inspired derivatives targeting other enzymes like phosphoinositide 3-kinase (e.g., idelalisib) and kinesin spindle protein (e.g., ispinesib) [4] [9]. Concurrently, antimicrobial quinazolinones emerged, addressing drug-resistant pathogens. Fungicides such as fluquinconazole and proquinazid further demonstrated agricultural applications [4].

Recent decades have focused on structural optimization to overcome limitations of early derivatives. Key developments include:

  • Introduction of thioxo modifications to enhance hydrogen bonding capacity
  • Partial saturation (e.g., hexahydro derivatives) to improve pharmacokinetic profiles
  • Strategic aryl substitutions for target specificity

Table 1: Historical Milestones in Quinazolinone Drug Development

Time PeriodKey DevelopmentsRepresentative Agents
Pre-1960sNatural product isolationVasicinone, Febrifugine
1960s-1980sSynthetic antihypertensivesPrazosin, Doxazosin
1990s-2000sTargeted anticancer agentsGefitinib, Erlotinib
2000s-PresentMultitargeting & optimized derivativesIdelalisib, Halofuginone derivatives

Structural Significance of 4-Aryl-2-Thioxohexahydroquinazolinone Derivatives

The core structure of 4-(4-ethoxyphenyl)-2-thioxo-1,2,3,4,7,8-hexahydroquinazolin-5(6H)-one (Molecular Formula: C₁₆H₁₈N₂OS; CID: 4575398) embodies three strategic modifications that enhance its drug-like properties compared to simple quinazolinones [1] [4]:

  • 4-Aryl Substitution (4-(4-Ethoxyphenyl)):
  • Introduces a hydrophobic pharmacophore that occupies allosteric pockets in target proteins
  • The ethoxy group (-OCH₂CH₃) provides electron-donating effects, enhancing π-stacking interactions with aromatic residues in binding sites
  • Increases steric bulk to improve target selectivity versus off-target interactions
  • 2-Thioxo Modification:
  • Replaces the traditional carbonyl (C=O) with thiocarbonyl (C=S)
  • Enhances hydrogen bond acceptance capability (polarizability: C=S > C=O)
  • Improves metabolic stability by reducing susceptibility to esterase-mediated hydrolysis
  • Increases lipophilicity (measured LogP +0.4 vs oxo-analogues), facilitating membrane penetration
  • Hexahydro Saturation (Positions 1,2,3,4,7,8):
  • Reduces planarity, disrupting π-stacking in DNA intercalation (decreasing genotoxicity risk)
  • Introduces conformational flexibility for optimal target binding
  • Lowers melting point (>250°C vs >300°C for fully aromatic analogues), improving solubility
  • Modifies electron distribution across the heterocyclic system, enhancing the nucleophilicity of N3

Table 2: Structural Comparison of Quinazolinone Derivatives

Structural FeatureTraditional Quinazolinones4-(4-Ethoxyphenyl)-2-thioxohexahydro DerivativeBiological Implications
C2 Functional GroupOxo (C=O)Thioxo (C=S)Enhanced H-bonding; Increased lipophilicity
Saturation LevelFully unsaturatedHexahydro (1,2,3,4,7,8)Improved solubility; Reduced DNA intercalation
C4 SubstituentSmall alkyl/ H4-EthoxyphenylHydrophobic pocket occupancy; π-π stacking capability
Molecular RigidityPlanarNon-planar conformationTarget selectivity; Conformational adaptability

Structure-activity relationship (SAR) studies reveal that these modifications collectively enhance antimicrobial and potential anticancer activities. The partial saturation balances lipophilicity and polarity, optimizing bioavailability, while the thioxo group acts as a hydrogen bond acceptor superior to oxo analogues in engaging biological targets like enzyme active sites [4] [9].

Rationale for Targeting 4-(4-Ethoxyphenyl) Substituents in Heterocyclic Design

The incorporation of 4-(4-ethoxyphenyl) substituents in quinazolinone design addresses specific pharmacological challenges through tailored molecular interactions:

Electronic and Steric Optimization:

  • The ethoxy group (-OC₂H₅) exhibits moderate +R mesomeric effects, increasing electron density on the phenyl ring without overwhelming steric bulk (molar refractivity: 20.6 vs 17.9 for methoxy) [6] [10]
  • This balanced electronic profile facilitates cation-π interactions with cationic residues (e.g., lysine, arginine) in target proteins while avoiding excessive hydrophobicity
  • Ethoxy's size optimally fills hydrophobic subpockets in enzymes (e.g., kinase ATP-binding sites), as confirmed by molecular docking studies comparing alkoxy variants [9]

Bioavailability Enhancement:

  • Ethoxy substitution increases lipophilicity (calculated LogP = 3.45) versus unsubstituted or polar analogues, improving membrane permeability [10]
  • Maintains water solubility via hydrogen bonding capacity of the oxygen atom (PSA = 79.11 Ų), crucial for gastrointestinal absorption in oral administration
  • Resists rapid oxidative metabolism better than smaller alkoxy groups (ethyl > methyl), extending plasma half-life

Target-Specific Design Rationale:1. Antimicrobial Applications:- Ethoxyphenyl derivatives show enhanced penetration through gram-positive bacterial cell walls, with MIC values 2-4 fold lower than phenyl analogues [3] [9]- Overcome efflux pump-mediated resistance in Staphylococcus aureus by modulating surface affinity

  • Enzyme Inhibition:
  • The ethoxy oxygen forms critical H-bonds with catalytic residues in thymidylate synthase (anti-cancer target) and dihydrofolate reductase (anti-infective target)
  • Docking simulations show occupancy in the allosteric pocket of prolyl-tRNA synthetase (inhibited by halofuginone derivatives) [4]
  • Selectivity Modulation:
  • 4-Ethoxyphenyl reduces off-target binding to GABA receptors compared to smaller 4-alkoxy substituents, decreasing CNS side effects
  • Preferential accumulation in tumor tissues observed in radiolabeled analogues, attributed to enhanced permeability and retention (EPR) effect

Table 3: Molecular Interactions of 4-(4-Ethoxyphenyl) Substituent

Interaction TypeBiological TargetFunctional RoleEnergy Contribution (kcal/mol)*
HydrophobicKinase allosteric pocketOccupation of lipophilic region-3.8
H-bondingThymidylate synthaseActive site anchoring-2.2
π-π StackingDNA topoisomerase IIIntercalation (partial)-1.9
Cation-πBacterial gyraseElectrostatic complementarity-4.1

*Estimated from molecular dynamics simulations

The strategic selection of the 4-ethoxyphenyl group thus represents a sophisticated balance between electronic, steric, and pharmacokinetic considerations, enabling improved target engagement while maintaining favorable drug-like properties [7] [8] [9].

Comprehensive Nomenclature for 4-(4-Ethoxyphenyl)-2-thioxo-1,2,3,4,7,8-hexahydroquinazolin-5(6H)-one

Table 4: Systematic and Alternative Chemical Names

Nomenclature TypeChemical NameSource
IUPAC Systematic4-(4-ethylphenyl)-2-thioxo-1,2,3,4,7,8-hexahydroquinazolin-5(6H)-one [1]
Alternative3-(4-Ethoxyphenyl)-2-thioxo-1H-quinazolin-4-one [6]
Variant3-(4-Ethoxyphenyl)-2-sulfanylidene-1H-quinazolin-4-one [6]
Trivial3-p-ethoxyphenyl-4-oxoquinazoline-2-thione [10]
Research CodeEU-0061140 [10]
Stereochemical3-(4-Ethoxyphenyl)-2-thioxooctahydro-4(1H)-quinazolinone [8]

The chemical complexity and therapeutic potential of this compound reflect ongoing innovation in quinazolinone-based drug design, positioning it as a promising candidate for further pharmacological exploration.

Properties

CAS Number

850916-12-0

Product Name

4-(4-ethoxyphenyl)-2-thioxo-1,2,3,4,7,8-hexahydroquinazolin-5(6H)-one

IUPAC Name

4-(4-ethoxyphenyl)-2-sulfanylidene-1,3,4,6,7,8-hexahydroquinazolin-5-one

Molecular Formula

C16H18N2O2S

Molecular Weight

302.39

InChI

InChI=1S/C16H18N2O2S/c1-2-20-11-8-6-10(7-9-11)15-14-12(17-16(21)18-15)4-3-5-13(14)19/h6-9,15H,2-5H2,1H3,(H2,17,18,21)

InChI Key

CDBPFQKHNORVQQ-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)C2C3=C(CCCC3=O)NC(=S)N2

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.